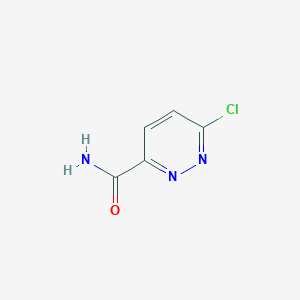

6-Chloropyridazine-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloropyridazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O/c6-4-2-1-3(5(7)10)8-9-4/h1-2H,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMCKZYHQHAZHIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10503178 | |

| Record name | 6-Chloropyridazine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10503178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66346-83-6 | |

| Record name | 6-Chloropyridazine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10503178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Evolving Landscape of 6-Chloropyridazine-3-carboxamide Derivatives: A Technical Guide for Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the pyridazine scaffold represents a privileged structure, consistently appearing in a multitude of biologically active compounds. Among its varied forms, the 6-chloropyridazine-3-carboxamide core has emerged as a particularly fruitful starting point for the design of novel therapeutics. Its unique electronic properties, hydrogen bonding capabilities, and synthetic tractability make it a versatile template for targeting a wide array of biological processes. This in-depth guide provides a technical overview of the synthesis, structure-activity relationships (SAR), and diverse therapeutic applications of this compound derivatives and their analogs, offering field-proven insights to accelerate innovation in drug discovery.

The Strategic Advantage of the Pyridazine Core

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, imparts a unique set of physicochemical properties to a molecule. Compared to other diazines, pyridazine-based compounds often exhibit enhanced water solubility and a strong dipole moment, which can be advantageous for pharmacokinetic profiles.[1] The presence of the nitrogen atoms also provides key hydrogen bond acceptors, crucial for molecular recognition at biological targets. The 6-chloro substituent serves as a versatile synthetic handle, readily displaced by a variety of nucleophiles, while the 3-carboxamide moiety offers an additional point for derivatization and interaction with target proteins. This inherent reactivity and potential for diverse substitution patterns make the this compound scaffold a powerful tool in the medicinal chemist's arsenal.[2]

Synthetic Strategies: Building the Pyridazine Framework

The successful development of novel pyridazine-based drug candidates hinges on efficient and flexible synthetic methodologies. Several robust strategies have been established for the synthesis of the this compound core and its subsequent derivatization.

Synthesis of the Core Scaffold

A common and cost-effective route to the pyridazine core involves the use of readily available starting materials. For instance, methyl 6-chloropyridazine-3-carboxylate, a key intermediate, can be synthesized from ethyl levulinate through a multi-step process that includes cyclization, bromination, elimination, oxidation, esterification, and chlorination.[3] This method is amenable to large-scale production, a critical consideration for drug development.[3]

Another prevalent starting material is 3,6-dichloropyridazine. Through controlled amination, one of the chloro groups can be selectively displaced to introduce the desired amine functionality, which can then be further modified.[4][5]

Experimental Protocol: Synthesis of 3-Amino-6-chloropyridazine from 3,6-Dichloropyridazine [4][5]

-

Reaction Setup: In a high-pressure autoclave, combine 3,6-dichloropyridazine and liquid ammonia (or aqueous ammonia). The ratio of the reactants and the choice of solvent can be optimized to control selectivity and yield.[5]

-

Reaction Conditions: Heat the mixture under pressure for a specified duration (e.g., 6 hours). The temperature can range from 30-180 °C.[4][5]

-

Work-up and Purification: After cooling, carefully vent the autoclave. The reaction mixture is then subjected to a standard aqueous work-up to remove excess ammonia and inorganic salts. The crude product is purified by recrystallization or column chromatography to yield pure 3-amino-6-chloropyridazine.

Derivatization of the Core

The true power of the this compound scaffold lies in its potential for diverse functionalization. The chloro group at the 6-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents. Similarly, the carboxamide at the 3-position can be readily modified.

dot

Caption: General derivatization strategies for the this compound core.

Experimental Protocol: N-Acylation of 3-Amino-6-chloropyridazine [4]

-

Reaction Setup: Dissolve 3-amino-6-chloropyridazine in a suitable aprotic solvent.

-

Reagent Addition: Add the corresponding acid anhydride or acyl chloride to the solution.

-

Reaction Conditions: Reflux the reaction mixture for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting residue is purified by an appropriate method, such as recrystallization or column chromatography, to afford the N-acylated product.

Biological Activities and Therapeutic Applications

The versatility of the this compound scaffold has led to the discovery of derivatives with a broad spectrum of biological activities.

Anticancer Activity

Pyridazine derivatives are recognized as promising scaffolds for the development of anticancer agents.[2] The this compound core has been incorporated into molecules designed to target various cancer-related pathways. These compounds can be further evaluated for their efficacy against different cancer cell lines and their mechanisms of action can be elucidated.

Anti-inflammatory and Analgesic Properties

Derivatives of the pyridazinone structure, which is closely related to the pyridazine-carboxamide core, have shown potent anti-inflammatory activity.[6] Some of these compounds have been reported to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[6][7] Furthermore, dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX) have been developed from pyridazine-based scaffolds, offering a potentially safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[7]

| Compound/Derivative | Target(s) | IC50/EC50 | Reference |

| Pyridazine Sulfonates (7a, 7b) | COX-2 / 5-LOX | Potent dual inhibitors | [7] |

| 3-hydroxy-6-oxopyridazine 3 | 5-LOX | 2 µM | [7] |

| Ethanesulfonate pyridazine 7b | 5-LOX | 2.5 µM | [7] |

Table 1: Anti-inflammatory activity of selected pyridazine derivatives.

Antimicrobial and Antifungal Activity

The pyridazine nucleus is a component of various compounds with demonstrated antimicrobial and antifungal properties.[8][9] For instance, certain pyridazine sulfonamides have exhibited promising inhibitory activity against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans and Candida parapsilosis.[8] Analogs of pyrazinamide, a first-line antituberculosis drug, have been synthesized from 3-chloropyrazine-2-carboxamide, a close structural relative of the pyridazine core, showing significant activity against Mycobacterium tuberculosis.[10][11]

| Derivative Class | Organism | MIC Range | Reference |

| Pyridazine Sulfonamides | S. aureus | 2-4 µg/mL | [8] |

| Pyridazine Sulfonamides | E. coli | 4-16 µg/mL | [8] |

| Pyridazine Sulfonamides | C. albicans, C. parapsilosis | 8 µg/mL | [8] |

| 3-benzylaminopyrazine-2-carboxamides | M. tuberculosis H37Rv | 6-42 µM | [10][11] |

Table 2: Antimicrobial and antifungal activity of selected pyridazine and pyrazine derivatives.

Neurological and Conformational Diseases

Pyridazine-based compounds have shown significant potential in the treatment of neurological and conformational diseases, which are often associated with protein misfolding and aggregation.[12] A notable example is the pyridazine-based molecule RS-0406, which has demonstrated the ability to inhibit the formation of amyloid fibrils, a hallmark of Alzheimer's disease.[12][13] Molecular dynamics simulations suggest that these compounds may act by stabilizing the monomeric state of the protein or by destabilizing the β-sheet structures that are critical for fibril formation.[1][12][13]

dot

Caption: Proposed mechanisms of amyloid inhibition by pyridazine-based compounds.

Additionally, derivatives of 6-chloropyridazine have been synthesized and evaluated as nicotinic agents, showing high affinity for neuronal nicotinic acetylcholine receptors (nAChRs).[14] This highlights their potential for the development of therapeutics for a range of neurological disorders.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents on the pyridazine ring and the carboxamide group. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.

For example, in the context of amyloid inhibition, studies have shown that the type and position of aryl substituents are important for their inhibitory role.[12] The introduction of a fluorine atom was found to enhance the kinetic inhibition of fibril nucleation.[12] In the case of vasorelaxant pyridazinone derivatives, specific substituents such as furyl, nitro, and dimethylamino groups were found to enhance bioactivity and improve pharmacological selectivity.[15]

The acylation of the amino group in aminopyridazines is also a key consideration. The reactivity of the amino group can be influenced by the electronic properties of the pyridazine ring itself.[16]

Future Perspectives and Conclusion

The this compound scaffold and its analogs continue to be a rich source of novel drug candidates with diverse therapeutic potential. Future research in this area will likely focus on:

-

Target-specific design: Leveraging computational modeling and a deeper understanding of SAR to design derivatives with improved selectivity for specific biological targets.

-

Exploration of new therapeutic areas: Investigating the potential of these compounds in other disease areas, such as metabolic disorders and viral infections.

-

Development of novel synthetic methodologies: Devising more efficient and sustainable synthetic routes to access a wider range of derivatives.

References

- Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. Chemical Research in Toxicology.

- Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition - PubMed. PubMed.

- Synthesis of Methyl 6-Chloropyridazine-3-carboxylate - ResearchGate.

- Cas 66346-83-6,this compound - LookChem. LookChem.

- Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines - YAKHAK HOEJI - Inforang. Inforang.

- Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides - MDPI. MDPI.

- The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. - ResearchGate.

- CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents.

- 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed. PubMed.

- Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evalu

- Pyridazinones and Structurally Related Derivatives with Anti-Inflamm

- Pyridazine Derivatives and Related Compounds, Part 28. 1 Pyridazinesulfonamides: Synthesis and Antimicrobial Activity | Request PDF - ResearchGate.

- Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC - NIH. PMC - NIH.

- 66346-83-6 | this compound - ChemScene. ChemScene.

- Synthesis and Antimicrobial Activities of Some New Heterocyclic Compounds Based on 6-Chloropyridazine-3(2H)-thione - ResearchGate.

- Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evalu

- This compound | C5H4ClN3O | CID 12577557 - PubChem. PubChem.

- The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery - Baruch S. Blumberg Institute. Baruch S. Blumberg Institute.

- Inhibition Mechanisms of a Pyridazine-Based Amyloid Inhibitor: As a β-Sheet Destabilizer and a Helix Bridge Maker - PubMed. PubMed.

- Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules | Request PDF - ResearchGate.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines [test-psk.inforang.com]

- 5. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation [mdpi.com]

- 11. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition Mechanisms of a Pyridazine-Based Amyloid Inhibitor: As a β-Sheet Destabilizer and a Helix Bridge Maker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

The Versatile Core: A Technical Guide to 6-Chloropyridazine-3-carboxamide in Agrochemical Synthesis

An In-depth Guide for Chemical Researchers and Agrochemical Development Professionals

The relentless pursuit of novel, effective, and environmentally conscious crop protection agents is a cornerstone of modern agricultural science. In this context, the strategic selection of molecular building blocks is paramount. Among these, heterocyclic compounds have proven to be a rich source of chemical diversity and biological activity. This guide provides a detailed technical exploration of 6-Chloropyridazine-3-carboxamide, a key heterocyclic intermediate, and its pivotal role as a versatile scaffold in the synthesis of a new generation of agrochemicals.

The Strategic Importance of the Pyridazine Core

The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal and agrochemical research.[1][2] The inherent asymmetry and electron-deficient nature of the pyridazine nucleus, a result of the electronegative nitrogen atoms, confer unique physicochemical properties. These properties, including the potential for hydrogen bonding and dipole interactions, are crucial for molecular recognition at the active sites of biological targets.[3]

This compound (Figure 1) emerges as a particularly valuable building block due to its trifunctional nature. It possesses three key reactive sites: the chlorine atom at the 6-position, which is susceptible to nucleophilic substitution; the carboxamide group at the 3-position, which can be modified or used as a key pharmacophoric element; and the pyridazine ring itself, which can undergo further derivatization. This trifunctionality allows for the systematic and divergent synthesis of large libraries of compounds, a critical strategy in modern agrochemical discovery.

Figure 1: Chemical Structure of this compound

Caption: The molecular structure of this compound.

Synthesis of the Core Building Block: this compound

The efficient and scalable synthesis of this compound is a prerequisite for its widespread use. Several synthetic routes have been developed, primarily starting from more readily available precursors. The choice of a particular route often depends on factors such as cost of starting materials, desired purity, and scalability. Two principal pathways are outlined below.

Pathway A: From 6-Chloropyridazine-3-carboxylic Acid

A common and direct method involves the amidation of 6-Chloropyridazine-3-carboxylic acid. This transformation can be achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with ammonia.

Caption: Synthesis from the corresponding carboxylic acid.

Experimental Protocol: Two-Step Synthesis from 6-Chloropyridazine-3-carboxylic Acid

Step 1: Synthesis of 6-Chloropyridazine-3-carbonyl chloride

-

To a stirred suspension of 6-Chloropyridazine-3-carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride (SOCl₂) or oxalyl chloride (at least 1.1 eq) to the mixture at room temperature. The choice of chlorinating agent can influence reaction conditions and byproducts; thionyl chloride is often favored for its cost-effectiveness.[4]

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until gas evolution ceases and the reaction is complete as monitored by TLC or LC-MS.

-

Remove the solvent and excess chlorinating agent under reduced pressure to yield the crude 6-Chloropyridazine-3-carbonyl chloride, which is often used directly in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 6-Chloropyridazine-3-carbonyl chloride in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dioxane).

-

Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution, or add a concentrated aqueous solution of ammonium hydroxide dropwise while maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

The resulting precipitate is collected by filtration, washed with cold water, and then a non-polar organic solvent (e.g., diethyl ether) to remove impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound in good yield and high purity.

Pathway B: From Methyl 6-Chloropyridazine-3-carboxylate

An alternative route involves the direct amidation of the corresponding methyl ester, Methyl 6-Chloropyridazine-3-carboxylate. This method avoids the use of harsh chlorinating agents.

Caption: Synthesis via amidation of the methyl ester.

Experimental Protocol: Amidation of Methyl 6-Chloropyridazine-3-carboxylate

-

Charge a high-pressure reaction vessel with Methyl 6-Chloropyridazine-3-carboxylate (1.0 eq).[5]

-

Add a suitable solvent, such as methanol or ethanol, followed by a concentrated solution of ammonia in methanol or aqueous ammonia.

-

Seal the vessel and heat the mixture to a temperature between 80-120 °C for several hours. The elevated temperature and pressure are necessary to drive the amidation of the relatively unreactive ester.

-

After cooling the reaction vessel to room temperature, the solvent is removed under reduced pressure.

-

The resulting solid is triturated with water, filtered, and dried to yield this compound. Purity can be further enhanced by recrystallization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and formulation development.

| Property | Value | Source |

| CAS Number | 66346-83-6 | [6] |

| Molecular Formula | C₅H₄ClN₃O | [6] |

| Molecular Weight | 157.56 g/mol | [6] |

| Appearance | Off-white to light yellow solid | Supplier Data |

| Boiling Point | 424.6 °C at 760 mmHg (Predicted) | [7] |

| Storage | 2-8°C, under inert atmosphere | [7] |

Application in Agrochemical Synthesis: A Gateway to Diverse Bioactivity

The strategic placement of reactive handles on the this compound scaffold allows for its elaboration into a wide array of agrochemically active molecules. The following sections explore its utility in the development of fungicides, insecticides, and herbicides.

Fungicidal Derivatives: Targeting Fungal Respiration

A significant class of modern fungicides, the Succinate Dehydrogenase Inhibitors (SDHIs), function by disrupting the fungal mitochondrial respiratory chain at Complex II (succinate dehydrogenase).[8][9] The carboxamide moiety is a well-established pharmacophore for SDHI activity, and the 6-chloropyridazine core can serve as a versatile scaffold for the synthesis of novel SDHI fungicides.

The general synthetic strategy involves the nucleophilic substitution of the chlorine atom at the 6-position with various nucleophiles (e.g., phenols, thiophenols, or amines), followed by modification of the carboxamide nitrogen with different aryl or alkyl groups.

Caption: General pathway to pyridazine-based SDHI fungicides.

The rationale for this approach is based on established structure-activity relationships (SAR) for SDHIs, which typically require a "head" piece (often a heterocyclic ring like pyridazine), a "linker" (the carboxamide), and a "tail" piece (an aryl or alkyl group). The chlorine at the 6-position provides a convenient handle to introduce diverse functionalities that can interact with specific sub-pockets of the succinate dehydrogenase enzyme, thereby optimizing potency and spectrum of activity.

Insecticidal Derivatives: Modulating the Insect Nervous System

The pyridazine moiety is also present in several classes of insecticides. One key target for insecticides is the nicotinic acetylcholine receptor (nAChR) in the insect nervous system.[10][11] While many commercial nAChR modulators are agonists, there is growing interest in developing antagonists. The 6-chloropyridazine scaffold can be used to synthesize compounds that act as nAChR inhibitors.

Furthermore, the GABA (γ-aminobutyric acid) receptor is another validated target for insecticides.[12] Derivatives of this compound can be synthesized to interact with this target. For instance, the carboxamide nitrogen can be substituted with various lipophilic groups, and the chlorine atom can be replaced via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to introduce aryl or heteroaryl moieties that are crucial for binding to the receptor.

Caption: Synthesis of insecticidal derivatives via cross-coupling.

The choice of palladium catalyst and reaction conditions for the cross-coupling step is critical and depends on the nature of the coupling partners. This modular approach allows for the exploration of a wide chemical space to optimize insecticidal potency and selectivity.

Herbicidal Derivatives: Diverse Modes of Action

Pyridazine-containing compounds have a long history as herbicides, with modes of action that include inhibition of photosynthesis and pigment biosynthesis.[12]

-

Photosystem II (PSII) Inhibition: Some pyridazine derivatives act as inhibitors of photosystem II, a key complex in the photosynthetic electron transport chain. By binding to the D1 protein of the PSII complex, they block electron flow, leading to the production of reactive oxygen species and ultimately cell death in susceptible plants.

-

Phytoene Desaturase (PDS) Inhibition: PDS is a critical enzyme in the carotenoid biosynthesis pathway. Inhibition of PDS leads to the accumulation of phytoene and a lack of protective carotenoids, resulting in photooxidative destruction of chlorophyll and bleaching of the plant tissue. Recent research has identified novel pyridazine carboxamide derivatives that target PDS.[13]

The synthesis of herbicidal derivatives from this compound often involves nucleophilic substitution of the chlorine atom with phenoxy or other aryl ether linkages, which are common features in PDS and other bleaching herbicides.

Conclusion and Future Outlook

This compound stands out as a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its trifunctional nature provides a robust platform for the creation of diverse chemical libraries targeting a range of biological pathways in fungi, insects, and weeds. The established synthetic routes to this intermediate are scalable and efficient, making it an attractive starting point for industrial research and development.

Future research will likely focus on the continued exploration of the chemical space around the this compound core. The application of modern synthetic methodologies, such as high-throughput synthesis and flow chemistry, will undoubtedly accelerate the discovery of new lead compounds. Furthermore, a deeper understanding of the structure-activity relationships and modes of action of pyridazine-based agrochemicals will enable more rational design of next-generation crop protection agents with improved efficacy, selectivity, and environmental profiles. The strategic use of this and similar building blocks will remain a cornerstone of innovation in the agrochemical industry.

References

-

LookChem. (n.d.). Cas 66346-83-6, this compound. Retrieved from [Link]

- Google Patents. (n.d.). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.

-

CABI Digital Library. (n.d.). Mode of action of triflumezopyrim: a novel mesoionic insecticide which inhibits the nicotinic acetylcholine receptor. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from

- Google Patents. (n.d.). WO2007009913A1 - Pyridazinone derivatives as thyroid hormone receptor agonists.

-

PubChem. (n.d.). 6-Amino-3-chloropyridazine. Retrieved from [Link]

-

PubMed. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Retrieved from [Link]

- Google Patents. (n.d.). WO2020025370A1 - Agrochemical composition and methods of preparing and using the same.

- Google Patents. (n.d.). WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine.

-

ResearchGate. (n.d.). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from [Link]

-

PubMed. (2024). Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossyppii (Glover, 1887). Retrieved from [Link]

-

YAKHAK HOEJI. (2005). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Design, synthesis, and insecticidal activity of iminopyridazine derivatives containing 3-hydroxyisoxazole. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. Retrieved from [Link]

-

PubMed. (2020). Discovery of Pyrazine-Carboxamide-Diphenyl-Ethers as Novel Succinate Dehydrogenase Inhibitors via Fragment Recombination. Retrieved from [Link]

-

Miljøstyrelsen. (n.d.). Quantitative Structure-Activity Relationships (QSAR) and Pesticides. Retrieved from [Link]

-

ACS Publications. (2024). Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. Retrieved from [Link]

-

J-Stage. (n.d.). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Investigation of acetyl‐CoA carboxylase‐inhibiting herbicides that exhibit soybean crop selectivity. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, insecticidal activities, and SAR studies of novel piperazine-containing heterocyclic mono-/di-/tri-amide derivatives | Request PDF. Retrieved from [Link]

-

Cambridge Core. (n.d.). Acetyl-CoA carboxylase (ACCase)-inhibiting herbicides: Past, present, and future. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyridazine Chemistry in Crop Protection | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyridazine insecticidal molecules containing a sulfonyl group. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

-

ACS Publications. (2022). Comprehensive Overview of Carboxamide Derivatives as Succinate Dehydrogenase Inhibitors. Retrieved from [Link]

-

MDPI. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Retrieved from [Link]

-

National Institutes of Health. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1. Procedure. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos. Retrieved from [Link]

-

Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Ammonia-borane as a Catalyst for the Direct Amidation of Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Succinate dehydrogenase inhibitor fungicides and the modifications on.... Retrieved from [Link]

-

Wikipedia. (n.d.). Quantitative structure–activity relationship. Retrieved from [Link]

-

PubMed. (n.d.). Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors. Retrieved from [Link]

-

YouTube. (2021). Lecture 12, concept 15: Quantitative structure-activity relationship (QSAR) tries to predict drugs. Retrieved from [Link]

Sources

- 1. Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines [test-psk.inforang.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. chemscene.com [chemscene.com]

- 7. Cas 66346-83-6,this compound | lookchem [lookchem.com]

- 8. mdpi.com [mdpi.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and insecticidal activity of iminopyridazine derivatives containing 3-hydroxyisoxazole - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application and Protocol Guide: Leveraging 6-Chloropyridazine-3-carboxamide in the Synthesis of Potent PARP Inhibitors

Introduction: The Critical Role of PARP Inhibition and the Pyridazine-3-carboxamide Scaffold

Poly(ADP-ribose) polymerase (PARP) enzymes are central players in the cellular response to DNA damage.[1] PARP-1, in particular, is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[1] In cancer therapy, inhibiting PARP has emerged as a powerful strategy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. This concept, known as synthetic lethality, has led to the development of several clinically successful PARP inhibitors.[2]

A common structural feature among many potent PARP inhibitors is the presence of a carboxamide moiety, which mimics the nicotinamide portion of the natural PARP substrate, NAD+.[2][3] This carboxamide group forms crucial hydrogen bond interactions with key amino acid residues in the active site of PARP-1, such as Gly-863 and Ser-904, anchoring the inhibitor and contributing significantly to its potency.[3][4] The pyridazine ring system, a privileged scaffold in medicinal chemistry, offers a versatile platform for the construction of these inhibitors. Specifically, 6-Chloropyridazine-3-carboxamide serves as a highly valuable and versatile building block for the synthesis of a wide array of PARP inhibitors. Its chloro-substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl groups that can be tailored to optimize potency, selectivity, and pharmacokinetic properties.

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective utilization of this compound in the synthesis of PARP inhibitors. We will detail the synthesis of this key intermediate, provide a robust protocol for its use in Suzuki-Miyaura cross-coupling reactions, and discuss the underlying scientific principles that guide these synthetic strategies.

Synthetic Strategies: From Precursors to the Core Pharmacophore

The overall synthetic strategy involves a two-stage process: first, the preparation of the key building block, this compound, and second, its subsequent elaboration into the desired PARP inhibitor scaffold via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Sources

- 1. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 3. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Development of Novel Herbicides from 6-Chloropyridazine-3-carboxamide

Introduction: The Promise of the Pyridazine Scaffold in Herbicide Discovery

The relentless evolution of herbicide resistance in weed populations presents a significant challenge to global food security. This necessitates the continuous discovery and development of novel herbicides with new modes of action.[1][2] The pyridazine heterocycle has emerged as a privileged scaffold in agrochemical research, with many derivatives exhibiting a wide range of biological activities, including herbicidal, fungicidal, and insecticidal properties.[3][4] 6-Chloropyridazine-3-carboxamide is a versatile starting material, offering multiple points for chemical modification to generate diverse libraries of novel compounds for herbicide screening.[5] The presence of the chlorine atom and the carboxamide group allows for a variety of chemical transformations, making it an ideal candidate for lead generation in a herbicide discovery program.[6][7]

This guide provides a comprehensive set of protocols and application notes for researchers, scientists, and drug development professionals engaged in the discovery of novel herbicides based on the this compound scaffold. The methodologies outlined herein cover the synthesis of new derivatives, robust bioassays for evaluating herbicidal efficacy, and techniques to elucidate the mechanism of action of lead compounds.

I. Synthesis of Novel this compound Derivatives

The chemical versatility of this compound allows for the strategic design and synthesis of a diverse library of analogues. The primary sites for modification are the chloro group at the 6-position and the carboxamide functional group at the 3-position.

A. Rationale for Synthetic Design

Structure-activity relationship (SAR) studies of pyridazine-based herbicides have revealed key insights for designing potent molecules. For instance, substitution at the 6-position of the pyridazine ring with various aryl or heteroaryl groups through cross-coupling reactions can significantly influence herbicidal activity.[8][9] Furthermore, modification of the carboxamide moiety to introduce different N-substituents can impact the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are crucial for target interaction and plant uptake.[10][11]

B. Synthetic Workflow Diagram

Caption: General synthetic strategies for derivatizing this compound.

C. Protocol 1: Synthesis of N-Substituted 6-Chloropyridazine-3-carboxamides via Amide Coupling

This protocol details the conversion of the carboxamide to a carboxylic acid, followed by amide coupling with a variety of amines to generate a library of N-substituted derivatives.

Step 1: Hydrolysis of this compound to 6-Chloropyridazine-3-carboxylic acid

-

Rationale: The hydrolysis of the primary amide to a carboxylic acid is a necessary step to enable subsequent amide coupling reactions with a diverse range of amines.

-

Procedure:

-

Suspend this compound (1.0 eq) in a 6M aqueous solution of hydrochloric acid.

-

Heat the mixture to reflux (approximately 100-110 °C) and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.

-

Adjust the pH of the solution to 2-3 by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The resulting precipitate, 6-Chloropyridazine-3-carboxylic acid, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

-

Step 2: Amide Coupling of 6-Chloropyridazine-3-carboxylic acid with Primary or Secondary Amines

-

Rationale: Amide coupling is a widely used and robust reaction in medicinal and agrochemical synthesis to form a stable amide bond.[9][12] The use of a coupling agent like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) facilitates the reaction under mild conditions.[13]

-

Procedure:

-

To a solution of 6-Chloropyridazine-3-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

-

Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

-

Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted this compound derivative.

-

D. Protocol 2: Synthesis of 6-Aryl/Heteroaryl-pyridazine-3-carboxamides via Suzuki Cross-Coupling

This protocol describes the substitution of the chloro group with various aryl or heteroaryl boronic acids.

-

Rationale: The Suzuki cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is particularly useful for introducing aryl and heteroaryl moieties, which are common in bioactive molecules.[8]

-

Procedure:

-

In a microwave-safe vial, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).[14]

-

Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Seal the vial and heat the reaction mixture in a microwave reactor at a temperature of 100-120 °C for 15-30 minutes.[14]

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

II. Herbicidal Activity Screening

A robust and reproducible screening cascade is essential for identifying promising herbicidal candidates from the synthesized library of compounds. This involves both pre-emergence and post-emergence bioassays on a panel of representative monocot and dicot weed species.[15][16]

A. Screening Workflow Diagram

Caption: A typical workflow for screening novel compounds for herbicidal activity.

B. Protocol 3: Pre-emergence Herbicidal Bioassay

This assay evaluates the ability of a compound to prevent weed seed germination and seedling emergence.[17]

-

Materials:

-

Test compounds dissolved in a suitable solvent (e.g., acetone or DMSO) and diluted to the desired concentration.

-

Pots or trays filled with a standardized soil mix.

-

Seeds of monocot weeds (e.g., Echinochloa crus-galli - barnyardgrass) and dicot weeds (e.g., Amaranthus retroflexus - redroot pigweed).

-

A control group (solvent only) and a positive control (a commercial pre-emergence herbicide).

-

-

Procedure:

-

Fill pots or trays with the soil mix and sow the weed seeds at a uniform depth.

-

Apply the test compound solution evenly to the soil surface using a sprayer. Ensure consistent application volume across all treatments.[15]

-

Place the pots in a controlled environment (greenhouse or growth chamber) with appropriate temperature, light, and humidity for weed growth.

-

Water the pots as needed, typically by subirrigation to avoid disturbing the treated soil surface.

-

After 14-21 days, visually assess the herbicidal effect by counting the number of emerged seedlings and evaluating their growth (e.g., stunting, chlorosis).

-

Calculate the percent inhibition of emergence and growth relative to the untreated control.

-

C. Protocol 4: Post-emergence Herbicidal Bioassay

This assay assesses the efficacy of a compound on established weeds.[7][15]

-

Materials:

-

Test compounds formulated as a sprayable solution, often with an adjuvant to improve leaf uptake.[7]

-

Pots or trays with established, actively growing monocot and dicot weeds (typically at the 2-4 leaf stage).[14]

-

A control group (solvent and adjuvant only) and a positive control (a commercial post-emergence herbicide).

-

-

Procedure:

-

Grow the weed species in pots to the desired growth stage (e.g., 2-4 true leaves).

-

Apply the test compound solution as a foliar spray, ensuring uniform coverage of the plant foliage.[7]

-

Return the pots to the controlled environment.

-

After 7-14 days, visually assess the herbicidal injury using a rating scale (e.g., 0% = no effect, 100% = complete plant death). Symptoms to note include chlorosis, necrosis, and growth malformation.

-

For a more quantitative assessment, the fresh or dry weight of the above-ground biomass can be measured and compared to the untreated control.

-

III. Elucidation of the Mechanism of Action

Identifying the molecular target and the physiological effects of a novel herbicide is crucial for its development and for managing potential resistance.[1][18][19] For pyridazine-based herbicides, a known target is Phytoene Desaturase (PDS), an enzyme in the carotenoid biosynthesis pathway.[20]

A. Mechanism of Action Workflow

Caption: A workflow for elucidating the mechanism of action of a novel herbicide.[21]

B. Protocol 5: In Vitro Phytoene Desaturase (PDS) Inhibition Assay

This protocol describes a method to determine if a compound directly inhibits the PDS enzyme.[17][20][21]

-

Rationale: PDS is a key enzyme in the carotenoid biosynthesis pathway, and its inhibition leads to the characteristic bleaching symptoms observed with some herbicides.[22] An in vitro assay provides direct evidence of target engagement.

-

Procedure:

-

Enzyme Preparation: Obtain or prepare an active PDS enzyme. This can be isolated from plant tissues or, more conveniently, from a recombinant source such as E. coli expressing the PDS gene.[3]

-

Substrate Preparation: Prepare a liposomal suspension of the PDS substrate, 15-cis-phytoene.

-

Assay Reaction: a. In a reaction vessel, combine a buffer solution (e.g., MES-KOH), the PDS enzyme, and the test compound at various concentrations. b. Initiate the reaction by adding the phytoene substrate and a suitable electron acceptor (e.g., decyl-plastoquinone).[20] c. Incubate the reaction mixture at an optimal temperature (e.g., 37°C) in the dark for a defined period.[20]

-

Product Analysis: a. Stop the reaction by adding a mixture of chloroform and methanol. b. Extract the carotenoids into the chloroform phase. c. Analyze the products (phytofluene and ζ-carotene) by High-Performance Liquid Chromatography (HPLC) with UV/Vis detection.

-

Data Analysis: Calculate the percent inhibition of PDS activity at each concentration of the test compound and determine the IC₅₀ value (the concentration required for 50% inhibition).

-

IV. Data Presentation and Structure-Activity Relationship (SAR) Analysis

Systematic analysis of the biological data in relation to the chemical structures of the synthesized compounds is essential for understanding the SAR and for designing more potent herbicides.

A. Herbicidal Activity Data Summary

| Compound ID | R Group (6-position) | R' Group (N-substituent) | Pre-emergence Activity (% Inhibition) | Post-emergence Activity (% Injury) |

| Parent | Cl | H | 15 | 10 |

| 1a | Cl | -CH₂CH₃ | 30 | 25 |

| 1b | Cl | -Phenyl | 50 | 45 |

| 2a | -Phenyl | H | 65 | 60 |

| 2b | -4-Fluorophenyl | H | 80 | 75 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

B. Key Structure-Activity Relationship Insights

-

Substitution at the 6-position: Replacing the chlorine atom with aryl groups, particularly those with electron-withdrawing substituents like fluorine, tends to increase herbicidal activity.[9]

-

N-substitution of the carboxamide: The nature of the substituent on the carboxamide nitrogen can significantly impact activity. Aromatic rings are often favored over small alkyl groups.

-

Combined Modifications: The most potent compounds often result from the synergistic combination of optimal substitutions at both the 6-position and the carboxamide nitrogen.

References

-

Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines. (2015). PubMed. Available at: [Link]

-

Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (2015). ResearchGate. Available at: [Link]

- Process for producing 3-amino-6-chloropyridazine. (2007). Google Patents.

-

Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. (2018). ResearchGate. Available at: [Link]

-

Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). Journal of Visualized Experiments. Available at: [Link]

-

Screening of Pre- and Post-Emergence Herbicides for Weed Control in Camelina sativa (L.) Crantz. (2022). MDPI. Available at: [Link]

-

Redesigning a One-Phase Enzymatic Assay to Streamline High-Throughput Screening of Phytoene Desaturase Inhibitors. (2021). ResearchGate. Available at: [Link]

-

Testing for and Deactivating Herbicide Residues. (N.D.). Penn State Extension. Available at: [Link]

-

Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. (2018). PubMed. Available at: [Link]

-

Pyridazine and pyridazinone compounds in crops protection: a review. (2024). PubMed. Available at: [Link]

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2018). SAR Publication. Available at: [Link]

-

Herbicide Bioassay Study Guide. (N.D.). Analyzeseeds. Available at: [Link]

-

Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters. Available at: [Link]

-

Silenced Phytoene desaturase Gene as a Scorable Marker for Plant Genetic Transformation. (2014). Biotechnology. Available at: [Link]

-

Postemergence Spraying and Tips for Application. (N.D.). Brewer International. Available at: [Link]

-

Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. (2019). MDPI. Available at: [Link]

-

Herbicide bioassay. (2015). ResearchGate. Available at: [Link]

-

Herbicidal Activity of Some Pyridazine Derivatives. (1963). Sci-Hub. Available at: [Link]

-

Discovery of novel herbicidal cyclic keto-enol derivatives containing a pyridazinone moiety and their structure-activity relationship studies on weeds. (2021). PubMed. Available at: [Link]

-

Plant-type phytoene desaturase: Functional evaluation of structural implications. (2017). PLOS ONE. Available at: [Link]

-

A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2021). ResearchGate. Available at: [Link]

-

Amide Synthesis. (N.D.). Fisher Scientific. Available at: [Link]

-

Herbicide Mode of Action. (2021). KSRE Bookstore. Available at: [Link]

-

Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (2023). MDPI. Available at: [Link]

-

Overview of Herbicide Mechanisms of Action. (N.D.). ResearchGate. Available at: [Link]

-

15-cis-Phytoene Desaturase and 15-cis-Phytoene Synthase Can Catalyze the Synthesis of β-Carotene and Influence the Color of Apricot Pulp. (2022). MDPI. Available at: [Link]

-

Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. (2019). MDPI. Available at: [Link]

-

Synthesis and Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (2023). National Institutes of Health. Available at: [Link]

-

Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. (2018). PubMed. Available at: [Link]

-

Inhibition of Pigment Synthesis (Bleaching Herbicides). (N.D.). University of Nebraska-Lincoln. Available at: [Link]

Sources

- 1. Pyridazine and pyridazinone compounds in crops protection: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sci-Hub. Herbicidal Activity of Some Pyridazine Derivatives / Agricultural and Biological Chemistry, 1963 [sci-hub.jp]

- 3. researchgate.net [researchgate.net]

- 4. rjptonline.org [rjptonline.org]

- 5. chemscene.com [chemscene.com]

- 6. Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines [test-psk.inforang.com]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of novel herbicidal cyclic keto-enol derivatives containing a pyridazinone moiety and their structure-activity relationship studies on weeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. extensionpubs.unl.edu [extensionpubs.unl.edu]

- 12. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scialert.net [scialert.net]

- 14. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]

- 16. analyzeseeds.com [analyzeseeds.com]

- 17. Testing for and Deactivating Herbicide Residues | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Plant-type phytoene desaturase: Functional evaluation of structural implications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Chloropyridazine-3-carboxamide

Introduction: 6-Chloropyridazine-3-carboxamide is a vital intermediate in modern medicinal chemistry and drug development, serving as a key building block for a range of therapeutic agents, including Janus kinase (JAK) inhibitors.[1] Its molecular structure, featuring a reactive chloropyridazine ring and a carboxamide group, makes it a versatile synthon but also introduces specific challenges in its purification.[1][2] Achieving high purity (>99%) is critical, as residual impurities can lead to downstream reaction failures, introduce unwanted toxicological profiles, or complicate regulatory filings.

This guide provides researchers and drug development professionals with a dedicated resource for troubleshooting common issues encountered during the purification of this compound (CAS No: 66346-83-6).[1][3] We will explore the causal factors behind these challenges and offer field-proven protocols and solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Impurities are typically process-related and depend on the synthetic route. Common impurities include:

-

Unreacted Starting Materials: Such as methyl 6-chloropyridazine-3-carboxylate or 6-chloro-pyridazine-3-carboxylic acid.[1][4]

-

Hydrolysis Products: The carboxamide functional group can be susceptible to hydrolysis back to the corresponding carboxylic acid, especially under acidic or basic conditions at elevated temperatures.

-

Reagents and Byproducts: Residual coupling reagents, bases, or solvents used in the preceding synthetic step.

-

Oligomeric Species: Potential for self-reaction or polymerization under harsh conditions, though less common.

Q2: What is the general solubility profile of this compound?

A2: The compound exhibits moderate polarity. It has limited solubility in non-polar solvents like hexanes and is more soluble in polar aprotic solvents such as Ethyl Acetate (EtOAc), Dichloromethane (DCM), and Tetrahydrofuran (THF). It shows good solubility in highly polar solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). Its solubility in protic solvents like methanol or ethanol is moderate and temperature-dependent, making them suitable candidates for recrystallization.

Q3: Which primary purification technique is recommended for this compound?

A3: The choice depends on the impurity profile and scale.

-

For removing non-polar or highly polar impurities: Recrystallization is often the most efficient and scalable first-pass technique.

-

For closely related impurities with similar polarity: Flash column chromatography is the preferred method for achieving high purity, as it offers superior resolving power.[5]

Purification Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing a logical path to resolving the issue.

Q4: My crude product "oils out" during recrystallization instead of forming crystals. What's happening and how do I fix it?

A4: "Oiling out" occurs when the dissolved compound separates from the cooling solvent as a liquid phase rather than a solid crystalline lattice.

Causality:

-

High Impurity Load: Impurities can depress the melting point of the mixture, leading to the formation of a liquid eutectic.

-

Solvent Choice: The boiling point of your chosen solvent may be higher than the melting point of your compound.

-

Supersaturation: The solution is too concentrated, or the cooling rate is too rapid, preventing orderly crystal nucleation.

Solutions Workflow:

Caption: Troubleshooting flowchart for "oiling out".

Q5: After a seemingly successful recrystallization, my yield is very low (<50%). How can I improve it?

A5: Low yield is a common issue stemming from suboptimal solvent selection or procedural losses.

Causality:

-

Solvent Volume: Using an excessive volume of solvent will keep a significant portion of your product dissolved even at low temperatures.

-

Solvent Choice: The chosen solvent may be too good; the compound has high solubility even at 0-4 °C.

-

Premature Crystallization: Crystals forming in the funnel during hot filtration lead to product loss.

-

Incomplete Crystallization: Insufficient cooling time or temperature.

Solutions:

-

Optimize Solvent Volume: Aim for the minimum volume of hot solvent that fully dissolves the crude material. Record this volume for future scalability (e.g., X mL/g).

-

Use a Co-Solvent (Anti-Solvent) System: Dissolve the compound in a minimal amount of a "good" solvent (e.g., Methanol) and then slowly add a "poor" solvent (an "anti-solvent" like water or heptane) at an elevated temperature until turbidity persists. This carefully controlled precipitation often leads to higher recovery.

-

Minimize Transfer Losses: Preheat your filtration funnel and flask to prevent the product from crashing out during hot filtration. Wash the filter cake with a minimal amount of ice-cold recrystallization solvent.

-

Maximize Crystallization Time: Ensure the flask is left at a low temperature (e.g., 4 °C) for an adequate amount of time (several hours to overnight) to allow for complete crystallization.

Q6: I am using flash chromatography, but the separation between my product and a key impurity is poor. What should I adjust?

A6: Poor resolution in chromatography indicates that the selectivity of your system is insufficient.

Causality:

-

Mobile Phase Polarity: The eluent system is either too polar (eluting everything quickly) or not polar enough (compounds are stuck at the origin).

-

Stationary Phase Choice: Standard silica gel may not be the optimal choice for your specific impurity profile.

-

Column Overloading: Too much crude material was loaded onto the column, exceeding its capacity and causing band broadening.

Solutions:

-

Optimize the Mobile Phase:

-

Use Thin-Layer Chromatography (TLC) to systematically test different solvent systems.

-

Aim for a retention factor (Rƒ) of ~0.3 for the target compound. A good starting point for this compound is an Ethyl Acetate/Heptane gradient.

-

If impurities are very close, try adding a small percentage (~0.5-1%) of a modifier like methanol or triethylamine (if impurities are acidic or basic, respectively) to improve peak shape and resolution.

-

-

Consider an Alternative Stationary Phase: If the impurity is structurally very similar, switching to a different stationary phase (e.g., alumina, C18-functionalized silica for reverse-phase chromatography) can alter the interaction mechanism and improve separation.

-

Reduce the Load: As a rule of thumb, the mass of crude material loaded should be about 1-5% of the mass of the silica gel in the column.

Analytical Methods for Purity Assessment

Verifying purity is a non-negotiable step. Relying on a single method is insufficient for drug development professionals.

| Method | Information Provided | Typical Use Case |

| ¹H NMR | Structural confirmation, detection of proton-bearing impurities. | Standard identity and purity check. |

| LC-MS | High-sensitivity detection of impurities, mass confirmation. | Detecting trace impurities and unknowns. |

| HPLC (UV) | High-precision quantification of purity (% area). | Final purity assay, stability testing. |

| DSC | Melting point and presence of crystalline polymorphs. | Solid-state characterization. |

Experimental Protocols

Protocol 1: Optimized Recrystallization of this compound

This protocol assumes a starting crude material of ~85-95% purity.

-

Solvent Screening: In small vials, test the solubility of ~10 mg of crude material in 0.5 mL of various solvents (e.g., Isopropanol, Ethanol, Ethyl Acetate, Water) at room temperature and upon heating. A good solvent will show poor solubility at room temperature and high solubility upon heating. Isopropanol is often a good starting point.

-

Dissolution: Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar. Add the chosen solvent (e.g., Isopropanol) in portions while heating the mixture to a gentle reflux with stirring. Add just enough solvent until all the solid dissolves completely.

-

Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (~0.1 g). Re-heat to reflux for 5-10 minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-heated fluted filter paper into a pre-warmed flask to remove the charcoal or any insoluble impurities.

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once cloudiness appears, do not disturb the flask. After reaching room temperature, place the flask in an ice bath or a 4 °C refrigerator for at least 2 hours to maximize crystal formation.

-

Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of ice-cold solvent.

-

Drying: Dry the purified crystals under vacuum at 40-50 °C until a constant weight is achieved.

Protocol 2: Flash Column Chromatography

This protocol is designed to separate closely related impurities.

Caption: Workflow for flash column chromatography.

-

TLC Method Development: On a silica TLC plate, spot your crude material. Develop the plate in various ratios of Ethyl Acetate (EtOAc) and Heptane. The ideal system will show good separation between your product spot (aim for Rƒ ≈ 0.3) and visible impurities.

-

Column Packing: Select a column size appropriate for your sample amount (e.g., 40 g silica cartridge for 400 mg - 2 g of crude material). Wet-pack the column with your chosen mobile phase.

-

Sample Loading: Dissolve the crude material in a minimal amount of a strong solvent (like DCM or EtOAc). Adsorb this solution onto a small amount of silica gel (~2-3x the mass of the product) and evaporate the solvent to get a dry, free-flowing powder. This "dry loading" method generally provides better resolution than liquid injection.

-

Elution: Place the dry-loaded silica onto the top of the packed column. Begin elution with the mobile phase, collecting fractions. It is often beneficial to start with a slightly less polar mobile phase than your target Rƒ suggests and gradually increase the polarity (gradient elution).

-

Fraction Analysis: Spot every few fractions on a TLC plate and develop it to identify which fractions contain the pure product.

-

Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.

References

- kbDNA. (2021).Tech Note: Analyzing Purification for Optimized Bioseparation.

- Kotha, S., & Meshram, M. (n.d.).Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531).

- Thermo Fisher Scientific. (n.d.).Overcoming Purification Challenges In Antibody Therapeutics Manufacturing.

- Roque, A. C. A., et al. (2013).Challenges and opportunities in the purification of recombinant tagged proteins. PMC.

- LookChem.Cas 66346-83-6, this compound.

- ResearchGate.Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.

- Gatti, M., et al. (2004).6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. PubMed.

- ResearchGate.Synthesis of Methyl 6-Chloropyridazine-3-carboxylate.

- ChemScene.this compound.

- PubChem.this compound.

Sources

preventing side reactions during the synthesis of 6-Chloropyridazine-3-carboxamide derivatives

Welcome to the technical support center for the synthesis of 6-chloropyridazine-3-carboxamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and prevent side reactions during this critical synthetic process. The pyridazine core, being electron-deficient, presents unique reactivity that requires careful control of reaction conditions to achieve high yields and purity.[1] This document provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Overcoming Common Side Reactions

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying causes and detailed protocols for mitigation.

Problem 1: Low or No Yield of the Desired this compound

Question: I am attempting to couple 6-chloropyridazine-3-carboxylic acid with my amine of interest using standard coupling reagents like HATU/DIPEA, but I am observing very low conversion to the desired amide. What could be the issue?

Answer:

The low reactivity you are observing is likely due to the electron-deficient nature of the 6-chloropyridazine-3-carboxylic acid. The pyridazine ring withdraws electron density from the carboxylic acid, making the carbonyl carbon less electrophilic and thus less reactive towards nucleophilic attack by the amine.[1] Standard coupling conditions may not be sufficient to overcome this hurdle.[2][3]

Causality and Recommended Solutions:

-

Insufficient Carboxylic Acid Activation: The electron-withdrawing nature of the pyridazine ring deactivates the carboxylic acid. To overcome this, a more potent activation strategy is required.

-

Protocol 1: Enhanced Activation with EDC/HOBt and DMAP: This combination provides a more robust activation of the carboxylic acid.[2] DMAP acts as an acyl transfer agent, forming a highly reactive acyliminium ion intermediate.[2]

Step-by-Step Protocol:

-

In an inert atmosphere (e.g., under nitrogen or argon), dissolve 6-chloropyridazine-3-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as acetonitrile or DMF.

-

Add 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) and 4-dimethylaminopyridine (DMAP) (0.1-0.2 equivalents).

-

Stir the mixture at room temperature for 10 minutes.

-

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and stir for a further 20 minutes to allow for the formation of the active ester.

-

Add your amine (1.1 equivalents) to the reaction mixture.

-

Let the reaction proceed at room temperature, monitoring by TLC or LC-MS until completion (typically 4-12 hours).

-

-

-

Formation of Unreactive Byproducts: With carbodiimide-based coupling reagents like EDC, a common side reaction is the formation of an N-acylurea byproduct. This occurs when the initially formed O-acylisourea intermediate rearranges intramolecularly, rendering it unreactive towards the amine.[4][5] This side reaction can be suppressed.[5][6]

-

Protocol 2: Minimizing N-acylurea Formation: The addition of HOBt or HOAt helps to trap the O-acylisourea as a more stable active ester, which is less prone to rearrangement but still reactive towards the amine.[2] The order of addition is also critical.

Step-by-Step Protocol:

-

Follow steps 1-3 from Protocol 1.

-

Ensure complete dissolution and pre-activation before adding the amine.

-

Maintain the reaction at room temperature; elevated temperatures can promote the rearrangement to N-acylurea.

-

-

Data Summary: Comparison of Coupling Reagent Strategies

| Coupling Reagent System | Pros | Cons | Recommended For |

| HATU/DIPEA | High reactivity for standard amides. | Can be less effective for electron-deficient systems; potential for guanidinium byproduct formation with the amine.[7] | Initial screening, electron-rich or sterically unhindered substrates. |

| EDC/HOBt/DMAP | Highly effective for electron-deficient carboxylic acids; DMAP enhances the reaction rate.[2] | Requires careful control of stoichiometry and reaction conditions to minimize side products. | Electron-deficient systems like 6-chloropyridazine-3-carboxylic acid. |

| SOCl₂ then Amine | Forms a highly reactive acyl chloride intermediate.[8] | Harsh conditions; can lead to side reactions on the pyridazine ring; HCl byproduct can be problematic for sensitive substrates.[9] | Robust substrates where other methods fail. |

Problem 2: Presence of an Impurity with a Mass Corresponding to the Hydrolyzed Starting Material or Product

Question: My final product is contaminated with 6-hydroxypyridazine-3-carboxamide or 6-chloropyridazine-3-carboxylic acid. How can I prevent this hydrolysis?

Answer:

Both the chloro-substituent on the pyridazine ring and the amide bond are susceptible to hydrolysis, especially under non-neutral pH conditions and at elevated temperatures.[10][11]

Causality and Recommended Solutions:

-

Hydrolysis of the 6-Chloro Group: The electron-deficient pyridazine ring makes the C6 position susceptible to nucleophilic attack by water or hydroxide ions, leading to the formation of the corresponding 6-hydroxy derivative. This is a form of nucleophilic aromatic substitution (SNAr).

-

Protocol 3: Strict Anhydrous Conditions:

-

Thoroughly dry all glassware before use.

-

Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or they can be dried using standard laboratory procedures (e.g., distillation over a suitable drying agent).

-

Conduct the reaction under an inert atmosphere (nitrogen or argon) to exclude atmospheric moisture.

-

Ensure all reagents, including the amine and bases, are anhydrous.

-

-

-

Hydrolysis of the Amide Bond: The amide bond can be cleaved under strongly acidic or basic conditions, particularly during work-up or purification at elevated temperatures.[12]

-

Protocol 4: Neutral Work-up and Purification:

-

During the aqueous work-up, use a saturated solution of a mild base like sodium bicarbonate to neutralize any excess acid, avoiding strong bases like sodium hydroxide.

-

If an acidic wash is necessary, use a dilute solution of a weak acid like citric acid or ammonium chloride.

-

Avoid prolonged heating during solvent evaporation. Use a rotary evaporator at a moderate temperature.

-

For chromatographic purification, ensure the silica gel is neutral. If acidic impurities are a concern, the silica gel can be pre-treated with a solution of triethylamine in the eluent and then dried.

-

-

Problem 3: Formation of Dimeric Byproducts

Question: I am observing a significant amount of a high molecular weight byproduct, which I suspect is a dimer of my starting material or product. What causes this and how can I avoid it?

Answer:

Dimerization can occur through various mechanisms, including intermolecular reactions between two molecules of the pyridazine derivative. This can be particularly prevalent if there are multiple reactive sites or if the reaction conditions promote self-condensation.[13]

Causality and Recommended Solutions:

-

Intermolecular Amide Coupling: If the starting material is 6-chloropyridazine-3-carboxylic acid and it is activated in the absence of the desired amine, it can potentially react with another molecule of itself, although this is less common. A more likely scenario is the reaction of an amino-pyridazine derivative with an activated carboxylic acid derivative.

-

Protocol 5: Controlled Addition of Reagents:

-

Instead of adding all reagents at once, slowly add the coupling agent to a solution of the carboxylic acid, HOBt, and the amine. This ensures that the activated carboxylic acid is more likely to react with the intended amine rather than another molecule.

-

Alternatively, pre-activate the carboxylic acid and then slowly add this solution to a solution of the amine.

-

-

-

Starting from 3,6-Dichloropyridazine: If your synthesis starts with 3,6-dichloropyridazine and involves a nucleophilic substitution with an amine that also contains a nucleophilic site, intermolecular reactions can lead to dimers or polymers.

-

Protocol 6: Use of Excess Diamine and High Dilution:

-

When reacting a di-functional starting material like 3,6-dichloropyridazine with a di-functional nucleophile, use a large excess of the nucleophile to favor the mono-substituted product.

-

Conduct the reaction under high dilution conditions. This reduces the probability of intermolecular reactions and favors intramolecular reactions if applicable.

-

-

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare the 6-chloropyridazine-3-carboxylic acid precursor?

A1: A common route is the oxidation of 3-methyl-6-chloropyridazine. Alternatively, selective hydrolysis of 6-chloropyridazine-3-carbonitrile can be employed. The nitrile hydrolysis can be performed under acidic or basic conditions, but care must be taken to control the conditions to avoid hydrolysis of the chloro group.[14][15] Catalytic methods for nitrile hydrolysis can also be considered to achieve milder reaction conditions.[16]

Q2: How can I purify my final this compound derivative if it is contaminated with unreacted starting materials?

A2:

-